molecular formula C14H22N4OS B2508223 (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone CAS No. 1448059-49-1

(4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Cat. No. B2508223
CAS RN: 1448059-49-1
M. Wt: 294.42
InChI Key: DZQPKXAHXQJGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone” is a compound that contains a cyclohexylpiperazine group and a methylthiadiazole group . The compound is also known as Fezolinetant . It is a neurokinin 3 receptor antagonist and can be used for research on hot flashes during menopause .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the synthesis of thiadiazole derivatives, including compounds similar to (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone, highlighting their chemical properties and potential applications. These compounds are synthesized through reactions involving thiocyanate or thiourea with diketones, showcasing their versatility in organic synthesis (Joshi, Pathak, & Sharma, 1986). Additionally, modifications such as acetylation and chloroacetylation have been applied to these compounds, indicating their adaptability for further chemical transformations.

Potential Biological Activities

Several studies have investigated the biological activities of thiadiazole derivatives, suggesting their potential in pharmaceutical development:

  • Anticonvulsant Activity : Novel thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Certain compounds demonstrated significant efficacy in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating their potential as anticonvulsant agents (Rajak et al., 2009).

  • Antimicrobial and Antifungal Activities : Research on thiadiazole derivatives has also revealed their antimicrobial and antifungal properties. These compounds have been shown to exhibit inhibitory effects against various pathogenic bacterial and fungal strains, suggesting their applicability in treating infections (Nagaraj et al., 2018).

  • Anticancer Activity : Certain thiadiazole derivatives have been synthesized with the aim of exploring their anticancer activities. Preliminary studies have identified compounds with inhibitory effects on a range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer, underscoring their potential as anticancer agents (Bhole & Bhusari, 2011).

properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4OS/c1-11-15-13(20-16-11)14(19)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQPKXAHXQJGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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